Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate
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Overview
Description
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves several steps. One common method includes the nitration of 1,4’-bipyrazole followed by esterification. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and alcohols like ethanol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate can be compared with other nitropyrazole derivatives, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has similar nitration patterns but different functional groups, leading to distinct properties and applications.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich energetic material with unique thermal stability and energetic properties.
Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate stands out due to its specific ester functional group, which can be easily modified for various applications.
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
ethyl 2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-10(16)7-13-5-8(3-11-13)14-6-9(4-12-14)15(17)18/h3-6H,2,7H2,1H3 |
InChI Key |
OADMRQLPFKOFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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